molecular formula C21H28N2O3 B2382164 3-cyclohexyl-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propanamide CAS No. 851405-89-5

3-cyclohexyl-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propanamide

Cat. No. B2382164
CAS RN: 851405-89-5
M. Wt: 356.466
InChI Key: WKKMUGHAHJFRAF-UHFFFAOYSA-N
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Description

The compound “3-cyclohexyl-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propanamide” is a complex organic molecule. It contains a cyclohexyl group, which is a cycloalkane and consists of a ring of six carbon atoms . It also contains a quinolin-3-yl group, which is a type of heterocyclic compound . The methoxy group (-OCH3) is a common functional group in organic chemistry, and the propanamide group indicates the presence of an amide functional group on a three-carbon chain .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The cyclohexyl group would likely adopt a chair conformation, which is the most stable conformation for six-membered rings . The quinolin-3-yl group would add further complexity to the structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all play a role. For example, the presence of the polar amide group and the nonpolar cyclohexyl group in this compound could give it both polar and nonpolar characteristics .

Scientific Research Applications

Quinoline and Isoquinoline in Drug Development

Quinoline and isoquinoline derivatives have been extensively studied for their potential in drug development due to their diverse pharmacological properties. These compounds are known for their role in the synthesis of various drugs, including those with antimalarial, anticancer, and neuroprotective effects.

  • Anticancer Properties

    Trabectedin (ET-743) is a notable example, derived from marine organisms, that exhibits potent anticancer activity by interacting with the minor groove of DNA and affecting several transcription factors and DNA repair pathways. Its unique mechanism of action distinguishes it from other DNA-interacting agents and has led to its approval for the treatment of certain types of cancer (D’Incalci & Galmarini, 2010).

  • Neuroprotective Effects

    Citicoline, or CDP-choline, a compound involved in the biosynthesis of phosphatidylcholine, demonstrates beneficial effects in various CNS injury models and pathological brain conditions. Its neuroprotective mechanisms are attributed to the modulation of phospholipid metabolism and attenuation of phospholipase A2 activation, suggesting potential applications in treating cerebral ischemia and other neurological disorders (Hatcher & Dempsey, 2002).

  • Synthetic Methodologies

    The synthesis of quinoline and isoquinoline derivatives has been a subject of significant interest in organic chemistry. Propargylic alcohols, for instance, offer a versatile route for constructing these heterocycles, highlighting the importance of these scaffolds in medicinal chemistry for creating drugs to treat a wide range of diseases, including cancer and neurodegenerative disorders (Mishra, Nair, & Baire, 2022).

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as drug discovery, materials science, and chemical biology. Future research could involve exploring the synthesis of this compound and related compounds, studying their properties, and investigating their potential applications .

properties

IUPAC Name

3-cyclohexyl-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3/c1-26-18-9-8-16-13-17(21(25)23-19(16)14-18)11-12-22-20(24)10-7-15-5-3-2-4-6-15/h8-9,13-15H,2-7,10-12H2,1H3,(H,22,24)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKMUGHAHJFRAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)CCC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclohexyl-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propanamide

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